Compound Description: Gadobutrol is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It is a complex of gadolinium with the macrocyclic chelating agent DO3A-butrol (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). Gadobutrol is a nonionic, highly water-soluble compound. It is formulated as a sterile, aqueous solution for intravenous administration. Gadobutrol shortens the T1 relaxation time of water protons in the body, which enhances the signal intensity of tissues and organs on MRI images. [, , , , , , , , , , , , , , ]
Relevance: Gadobutrol is directly derived from butrol, with the butrol moiety providing the structural basis for gadolinium chelation. The research highlights gadobutrol's applications as a contrast agent in MRI, particularly in areas like cancer detection and angiography. These studies demonstrate the importance of the butrol structure in creating effective contrast agents for medical imaging. [, , , , , , , , , , , , , , ]
Calcobutrol
Compound Description: Calcobutrol is a calcium complex of the chelating agent DO3A-butrol (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). [, , ]
Relevance: Calcobutrol is structurally very similar to butrol and gadobutrol, sharing the same core DO3A-butrol structure. The difference lies in the central metal ion, with calcobutrol using calcium instead of gadolinium. The development of methods for calcobutrol synthesis, as detailed in the research, suggests its potential utility, possibly as an alternative to gadobutrol in certain applications. [, , ]
Gd-DOTA
Compound Description: Gd-DOTA is a gadolinium-based contrast agent, similar to gadobutrol, but utilizes a different chelating agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). [, , , ]
Relevance: Gd-DOTA serves as a comparative compound to gadobutrol in various studies, particularly in investigations examining perilymphatic space enhancement in the inner ear. Comparing these compounds helps researchers understand how variations in the chelating agent structure influence the distribution, pharmacokinetics, and effectiveness of contrast agents. [, , , ]
Compound Description: Tm-DOTMA is a complex of thulium with the macrocyclic chelating agent DOTMA. It is investigated as a potential lymph node marker for quantitative analysis of the lymphatic system. []
Relevance: While structurally different from butrol, Tm-DOTMA is relevant as it explores alternative metal complexes for lymphatic system imaging. This research direction suggests a broader interest in exploring compounds beyond gadolinium for imaging applications, potentially including butrol analogs with different metal ions. []
Gd-DTPA (Gadopentetate dimeglumine)
Compound Description: Gd-DTPA is a linear gadolinium-based contrast agent where the chelating agent is DTPA (diethylenetriaminepentaacetic acid). [, , ]
Relevance: Gd-DTPA serves as another comparative contrast agent in studies involving gadobutrol. Research comparing these agents in prostate cancer detection and blood T1 relaxivity measurements helps researchers assess the relative effectiveness and characteristics of different classes of gadolinium-based contrast agents, including those based on butrol. [, , ]
Gd-EOB-DTPA (Gadoxetic acid)
Compound Description: Gd-EOB-DTPA is a gadolinium-based contrast agent with a unique feature - it is specifically taken up by hepatocytes (liver cells) due to its EOB (ethoxybenzyl) side chain, enabling enhanced liver imaging. [, ]
Relevance: Like other gadolinium-based agents, Gd-EOB-DTPA provides a comparative basis for understanding the performance of gadobutrol, especially in research focusing on radiomic biomarkers and T1 relaxivity. Gd-EOB-DTPA highlights the possibility of incorporating specific targeting moieties into contrast agent design, a strategy that could be explored with butrol derivatives. [, ]
Gd-BOPTA
Compound Description: Gd-BOPTA is a gadolinium-based contrast agent with a structure similar to Gd-DTPA but incorporates a benzyloxypropionic acid (BOPTA) group, influencing its properties. [, ]
Relevance: The inclusion of Gd-BOPTA in studies comparing T1 relaxivity values across different contrast agents helps researchers understand the impact of structural variations on the performance of these agents, including those based on butrol. [, ]
Gd-DTPA-BMA
Compound Description: Gd-DTPA-BMA belongs to the linear class of gadolinium-based contrast agents, featuring a bis(methylamide) (BMA) group linked to the DTPA chelator. []
Relevance: Similar to other DTPA-based agents, Gd-DTPA-BMA acts as a comparative compound in studies analyzing T1 relaxivity of gadolinium chelates, aiding in the characterization of butrol-based contrast agents like gadobutrol. []
Gd-DTPA-BMEA
Compound Description: Gd-DTPA-BMEA is a linear gadolinium-based contrast agent closely related to Gd-DTPA-BMA, with the distinction of having a bis(methoxyethylamide) (BMEA) group instead of BMA. []
Relevance: Research comparing the T1 relaxivity of Gd-DTPA-BMEA with other gadolinium chelates, including gadobutrol, contributes to a broader understanding of how structural modifications impact the properties and effectiveness of these contrast agents. []
Gd-HP-DO3A
Compound Description: Gd-HP-DO3A represents another example of a gadolinium-based contrast agent utilizing the macrocyclic DO3A chelator, modified with a specific side chain (HP) to alter its characteristics. []
Relevance: Gd-HP-DO3A is another point of comparison in T1 relaxivity studies, providing insights into the structure-activity relationships of various gadolinium chelates and aiding in the evaluation of butrol-based contrast agents like gadobutrol. []
Classification
Butrol is classified as a contrast agent in the field of medical imaging. It falls under the category of gadolinium-based contrast agents, which are crucial for improving the visibility of internal structures during MRI scans.
Synthesis Analysis
The synthesis of Butrol involves several steps, primarily focusing on the formation of the gadolinium complex from its ligand precursor. A common method includes:
Preparation of the Macrocyclic Core: The synthesis begins with 1,4,7,10-tetraazacyclododecane, which is reacted with bromoacetic acid under basic conditions to form a triacetic acid derivative.
Formation of Butrol: This intermediate is then reacted with (1R,2S)-2,3-dihydroxy-1-(hydroxymethyl)propyl bromide to yield Butrol.
Gadolinium Complexation: The final step involves reacting Butrol with gadolinium oxide in water at elevated temperatures (around 90 °C) to form gadobutrol. This process can be optimized for industrial production by simplifying purification steps and using in-situ complexation methods.
Molecular Structure Analysis
The molecular formula of Butrol is C18H34N4O9, and it has a molecular weight of approximately 450.5 g/mol. The structure features:
Macrocyclic Core: Composed of a tetraazacyclododecane framework.
Substituents: Three acetate groups and a trihydroxybutyl side chain that enhance solubility and stability.
Chirality: The presence of two chiral centers at positions C-13 and C-14 leads to a racemic mixture of enantiomers.
The complex exhibits strong paramagnetic properties due to the presence of gadolinium ions, which are critical for its function as a contrast agent.
Chemical Reactions Analysis
Butrol participates in various chemical reactions:
Oxidation: Can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert Butrol into alcohol derivatives using lithium aluminum hydride or sodium borohydride.
Substitution: Hydroxyl groups can be replaced by other functional groups through substitution reactions facilitated by reagents such as thionyl chloride.
These reactions allow for the derivatization of Butrol into various compounds with potential applications in medicinal chemistry.
Mechanism of Action
Butrol acts primarily as a contrast agent by enhancing the magnetic resonance signal due to its paramagnetic properties. When injected into the bloodstream:
Paramagnetism: The gadolinium ions reduce T1 relaxation times in nearby tissues, resulting in increased signal intensity on MRI scans.
Hydrophilicity: Its highly hydrophilic nature ensures rapid distribution within vascular spaces without significant protein binding (approximately 2.7%).
This mechanism allows for improved imaging quality and diagnostic accuracy in detecting various medical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Butrol include:
Appearance: White to off-white solid.
Solubility: Highly soluble in water due to its hydrophilic substituents.
Osmolality: Approximately 0.57 osmol/kg for a 0.5 M solution and 1.39 osmol/kg for a 1 M solution.
Viscosity: Measured at 1.43 cP for a 0.5 M solution and 3.7 cP for a 1 M solution.
Stability Constants: The thermodynamic stability constant log KGdL is approximately 21.75 ± 0.3, indicating strong complexation stability.
These properties contribute to its effectiveness and safety as an MRI contrast agent.
Applications
Butrol has several significant applications:
Medical Imaging: Primarily used as an MRI contrast agent to enhance visualization of tissues and vascular structures.
Research Applications: Utilized in coordination chemistry as a ligand to form complexes with metals, facilitating studies in various chemical fields.
Pharmaceutical Development: Investigated for potential therapeutic uses beyond imaging due to its chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gadobutrol is also known as Gadavist or Gadolinium-do3a-butriol. Gadobutrol is considered to be practically insoluble (in water) and acidic. Gadobutrol is a drug which is used for diagnostic use only. indicated for adults and children age 2 and over for contrast enhancement during cranial and spinal mri, and for contrast-enhanced magnetic resonance angiography (ce-mra). gadobutrol is particularly suited for the detection of very small lesions and for the visualization of tumors that do not readily take up contrast media. it may be a desired agent when the exclusion or demonstration of an additional pathology may influence the choice of therapy or patient management. it may also be suitable for perfusion studies in the diagnosis of stroke, detection of focal cerebral ischemia, and in studies of tumor perfusion. . Intravenous gadobutrol is a second-generation extracellular non-ionic macrocyclic GBCA (gadolinium-based contrast agent) used in magnetic resonance imaging (MRI) in adults and children older than 2 years of age. It may help visualize and detect vascular abnormalities in the blood brain barrier (BBB) and central nervous system (CNS). In patients with impaired renal function, gadolinium based contrast agents increase the risk of nephrogenic systemic fibrosis (NSF). A physician should be contacted if symptoms of NSF are encountered, such as dark or red patches on the skin; stiffness in joints; trouble moving, bending or straightening arms, hands, legs or feet; burning, itching, swelling, scaling, hardening and tightening of skin; pain in hip bones or ribs; or muscle weakness. Common adverse reactions that may be experienced include headache, nausea, feeling hot, abnormal taste, and warmth, burning or pain local to the injection site. General precautions should be taken in patients who are pregnant or breastfeeding, or who have a history of allergic reaction to contrast media, bronchial asthma or an allergic respiratory disorder.